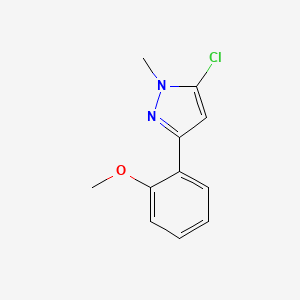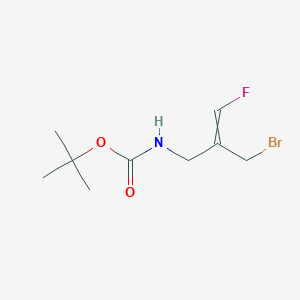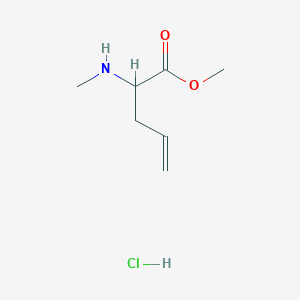
Methyl 2-(Methylamino)-4-pentenoate Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(Methylamino)-4-pentenoate Hydrochloride is an organic compound with a molecular formula of C7H14ClNO2 It is a derivative of methylamino and pentenoate, characterized by the presence of a methylamino group attached to a pentenoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Methylamino)-4-pentenoate Hydrochloride typically involves the reaction of methylamine with a suitable precursor, such as a pentenoate ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include methylamine hydrochloride and pentenoic acid derivatives. The reaction is usually conducted in an organic solvent, such as methanol or ethanol, at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the product. The final product is typically purified through crystallization or distillation techniques to remove any impurities.
化学反应分析
Types of Reactions
Methyl 2-(Methylamino)-4-pentenoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.
科学研究应用
Methyl 2-(Methylamino)-4-pentenoate Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 2-(Methylamino)-4-pentenoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methylhexanamine: A compound with a similar structure but different functional groups.
Methylamine: A simpler amine derivative with a wide range of applications.
Cyanoacetamides: Compounds with similar reactivity and synthetic utility.
Uniqueness
Methyl 2-(Methylamino)-4-pentenoate Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC 名称 |
methyl 2-(methylamino)pent-4-enoate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4-5-6(8-2)7(9)10-3;/h4,6,8H,1,5H2,2-3H3;1H |
InChI 键 |
LBZNADGOYODZPA-UHFFFAOYSA-N |
规范 SMILES |
CNC(CC=C)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


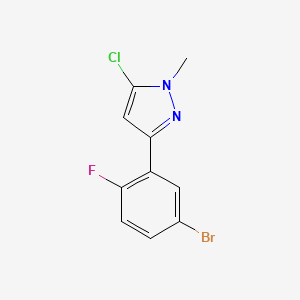
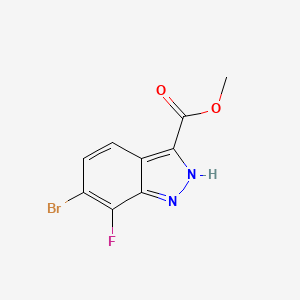
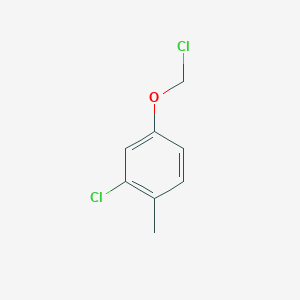
![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
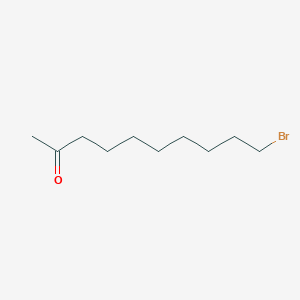
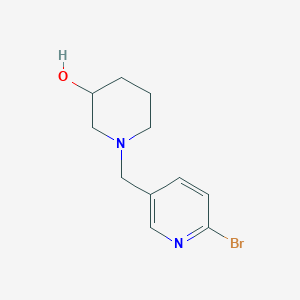
![2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate](/img/structure/B13700926.png)
![1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine](/img/structure/B13700928.png)
![5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13700929.png)
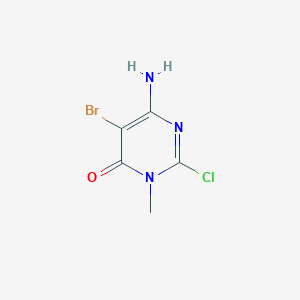
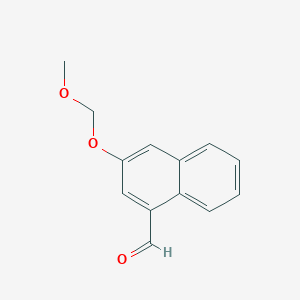
![[2-(Chloromethoxy)ethyl]cyclohexane](/img/structure/B13700945.png)
